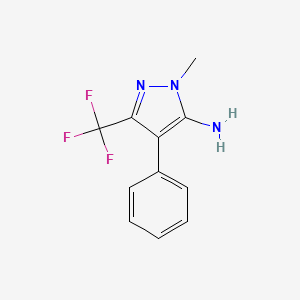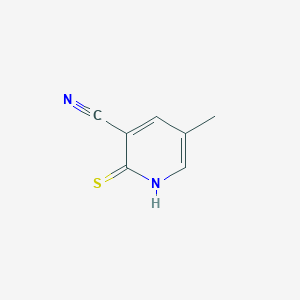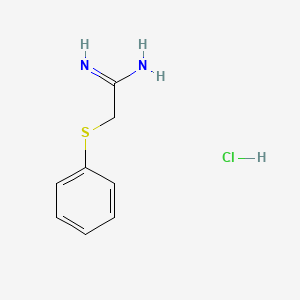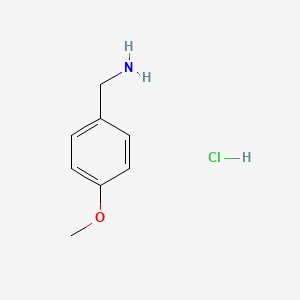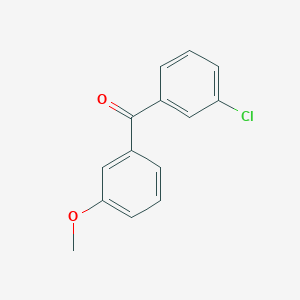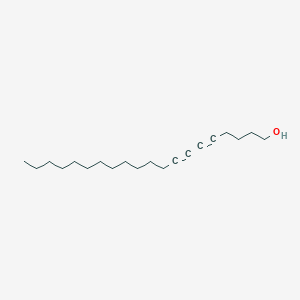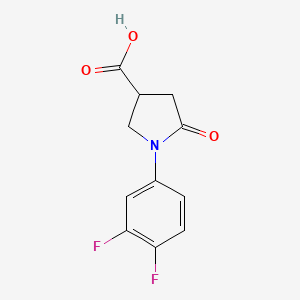
1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Difluorophenylboronic acid” and “3,4-Difluorophenylacetic acid” are both organic compounds . The former can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . The latter has been investigated using normal- and reversed-phase HPLC, capillary zone electrophoresis, gas chromatography and supercritical fluid chromatography .
Molecular Structure Analysis
The molecular formula of “3,4-Difluorophenylboronic acid” is C6H5BF2O2 . The molecular formula of “3,4-Difluorophenylacetic acid” is F2C6H3CH2CO2H .
Chemical Reactions Analysis
“3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . There’s also a Springer article that describes a reaction involving a 3,4-difluorophenyl group .
Physical And Chemical Properties Analysis
The density of “3,4-Difluorophenylboronic acid” is approximately 1.4±0.1 g/cm^3. It has a boiling point of 265.4±50.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Fluoronaphthyridines as Antibacterial Agents : Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, including 1-(2,4-difluorophenyl) derivatives, demonstrates significant in vitro and in vivo antibacterial activities. These compounds show promise as therapeutic agents due to their enhanced antibacterial effects (Bouzard et al., 1992).
Synthesis and Structure-Activity Relationships in Arylfluoronaphthyridine Antibacterial Agents : Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including those with 1-(2,4-difluorophenyl) substitution, have shown excellent antibacterial potency, especially against strains resistant to multiple drugs (Chu et al., 1986).
Antimicrobial and Anticancer Activity
- Novel 5-Oxopyrrolidine Derivatives with Anticancer and Antimicrobial Activity : Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, including those with structural similarity to 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Antibacterial and Antioxidant Properties
- Antibacterial and Antioxidant Activity of Pyrrolidine Derivatives : A novel series of 1,4-disubstituted pyrrolidinone derivatives, including those related to 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have been prepared and shown to exhibit significant antibacterial and antioxidant activities (Žirgulevičiūtė et al., 2015).
Spectroscopic and Quantum Mechanical Study
- Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of derivatives similar to 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated, providing insight into their molecular properties and potential applications in scientific research (Devi et al., 2020).
Synthesis and Potential Applications
- Synthesis of Novel Pyrrolidines for Potential Therapeutic Use : Research has focused on the synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating their potential in developing new therapeutic agents (Chung et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONVRPYTUSSRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388017 |
Source


|
| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496941-62-9 |
Source


|
| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

